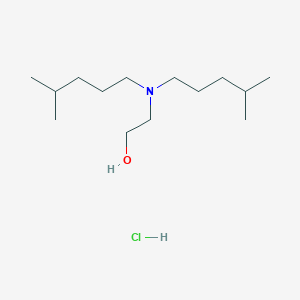
Oxybutynin N-oxide
Descripción general
Descripción
Oxybutynin N-oxide is an impurity of Oxybutynin, a prescription drug used to reduce muscle spasms of the bladder and urinary tract . It has a molecular formula of C22H31NO4 and a molecular weight of 373.5 .
Synthesis Analysis
The synthesis of Oxybutynin involves the preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a key intermediate in the synthesis of (S)-oxybutynin . The metabolism of Oxybutynin involves N-oxidation of the propargylamine moiety and rearrangement to enaminoketone .Molecular Structure Analysis
The molecular structure of this compound consists of 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 10 freely rotating bonds . It has a polar surface area of 64 Ų .Chemical Reactions Analysis
This compound is a product of the reaction between tertiary amines and hydrogen peroxide . Secondary amines are the most likely amines to react and form nitrosamines .Physical And Chemical Properties Analysis
This compound has a molecular formula of C22H31NO4 and a molecular weight of 373.5 . It has a polar surface area of 64 Ų . The ACD/LogP value is 2.55, and the ACD/LogD values are 2.41 at pH 5.5 and 2.45 at pH 7.4 .Aplicaciones Científicas De Investigación
Enhanced Transdermal Permeation : Oxybutynin, particularly in its nanosuspension gel form, significantly enhances transdermal permeation. This improves bioavailability and reduces adverse effects in treating overactive bladder syndrome (Sheng et al., 2022).
Treatment of Bladder Dysfunction : Oxybutynin chloride has been found highly effective in managing reflex neurovesical dysfunction, enuresis, and bladder spasm (Thompson & Lauvetz, 1976).
Metabolism and Pharmacokinetics : Oxybutynin N-oxide is identified as a major primary oxidation product in rat liver microsomes. Its formation can be analyzed using gas chromatography and mass spectrometry (Lindeke et al., 1981).
Muscarinic Receptor Profiling : Oxybutynin and its metabolite desethyloxybutynin have shown potent displacement of muscarinic receptor binding at m1, m3, and m4 receptors, which suggests potential cholinergic side effects (Reitz et al., 2007).
Bladder Function Protection : Oxybutynin has been shown to have a protective effect on bladder function and structure, preventing hypertrophic and ischemic bladder changes (Scheepe et al., 2007).
Overactive Bladder Treatment : Oral oxybutynin is effective in controlling overactive bladder and increasing bladder capacity with few side effects (Andersson & Chapple, 2001).
Hyperhidrosis Treatment : Oxybutynin is effective in treating both focal and generalized hyperhidrosis, with good response among different patient groups (Campanati et al., 2015).
Transdermal Patch Stability : this compound has been proposed as an indicator of stability for oxidative degradation of oxybutynin in transdermal formulations, highlighting its role in the stability of such medications (Canavesi et al., 2016).
Mecanismo De Acción
Target of Action
Oxybutynin N-oxide, like its parent compound oxybutynin, primarily targets the muscarinic receptors . These receptors play a crucial role in the contraction and relaxation of the detrusor muscle in the bladder . By inhibiting these receptors, this compound can potentially reduce detrusor muscle activity .
Mode of Action
This compound is believed to interact with its targets by inhibiting the muscarinic action of acetylcholine on smooth muscle . This inhibition results in the relaxation of the bladder and prevention of the urge to void .
Biochemical Pathways
This leads to the formation of several metabolites, including N-desethyloxybutynin (Oxy-DE), hydroxylamine (Oxy-HA), and a rearranged tertiary propargylamine N-oxide moiety (Oxy-EK) .
Pharmacokinetics
Oxybutynin, the parent compound, is known to be rapidly absorbed, reaching maximum plasma concentrations in less than 1 hour . It undergoes extensive hepatic metabolism, suggesting that this compound may have similar ADME properties .
Result of Action
Oxybutynin is known to relax bladder smooth muscle and inhibit the muscarinic action of acetylcholine . This results in reduced detrusor muscle activity and prevention of the urge to void .
Action Environment
Nitric oxide, a related n-oxide compound, has been shown to play a key role in plant responses to various environmental stresses
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Oxybutynin N-oxide, like its parent compound Oxybutynin, is likely to interact with various enzymes and proteins. Specific interactions with biomolecules have not been extensively studied. It’s known that Oxybutynin acts by inhibiting the muscarinic action of acetylcholine on smooth muscle , and it’s plausible that this compound may have similar interactions.
Cellular Effects
Oxybutynin, the parent compound, is known to reduce detrusor muscle activity, relaxing the bladder and preventing the urge to void
Molecular Mechanism
Oxybutynin, the parent compound, works by inhibiting the muscarinic action of acetylcholine on smooth muscle . It’s plausible that this compound may exert its effects through similar mechanisms.
Metabolic Pathways
This compound is a product of the metabolic N-oxidation process . The parent compound, Oxybutynin, undergoes pre-systemic metabolism, and the active metabolite is N-desethyloxybutynin
Propiedades
IUPAC Name |
4-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxy-N,N-diethylbut-2-yn-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO4/c1-3-23(26,4-2)17-11-12-18-27-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBINNMJXZZEDOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401001669 | |
| Record name | 4-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}-N,N-diethylbut-2-yn-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401001669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80976-68-7 | |
| Record name | Oxybutynin N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080976687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}-N,N-diethylbut-2-yn-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401001669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is oxybutynin N-oxide formed and what happens to it in the body?
A1: this compound is a primary metabolite of oxybutynin, generated primarily in the liver. [, ] In rat liver microsomes, the formation of this compound was identified through gas chromatography-mass spectrometry analysis. [] This unstable metabolite undergoes thermal rearrangement, breaking down into 2-oxo-3-butenyl-2 cyclohexyl-2-phenylglycolate and other hydrolytic products like 2-cyclohexyl-2-phenylglycolic acid and 4-diethylamino-2-butynol. []
Q2: What analytical techniques are important for studying this compound?
A2: Gas chromatography coupled with electron impact mass spectrometry (GC-MS) has proven vital in identifying and characterizing this compound and its degradation products. [] Researchers utilized deuterium-labeled oxybutynin to confirm the structure of the N-desethyl oxybutynin metabolite. [] Further development and validation of analytical methods are crucial to accurately quantify this compound in various matrices and understand its formation, stability, and degradation pathways.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



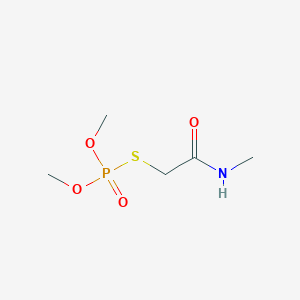
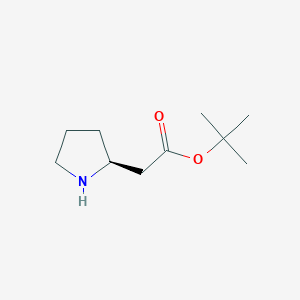
![2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine](/img/structure/B27490.png)
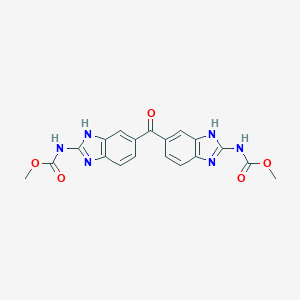
![(2-Phenylbenzo[5,6-B]-4H-thiopyran-4-ylidene)-propanedinitril-1,1-dioxide](/img/structure/B27498.png)

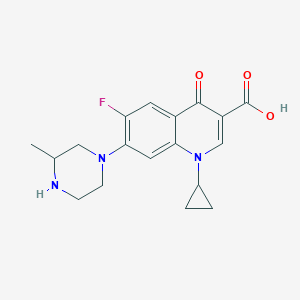

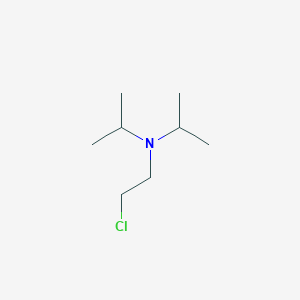

![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B27522.png)

